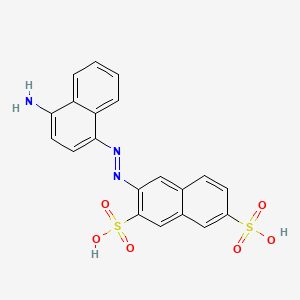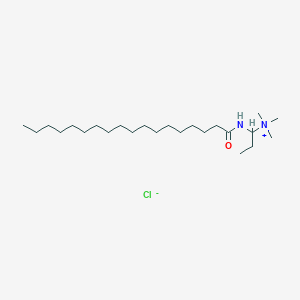
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid is a diazo compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable and intense colors. This compound is part of the larger family of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-2,7-disulphonic acid under alkaline conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
作用机制
The mechanism of action of 3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can be used in various applications such as catalysis and sensing. The azo group also allows for electron transfer processes, making it useful in redox reactions .
相似化合物的比较
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another diazo compound with similar applications in dyeing and staining.
4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid: Known for its use in the textile industry as a dye.
Uniqueness
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it versatile for multiple applications .
属性
CAS 编号 |
85480-82-6 |
|---|---|
分子式 |
C20H15N3O6S2 |
分子量 |
457.5 g/mol |
IUPAC 名称 |
3-[(4-aminonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H15N3O6S2/c21-17-7-8-18(16-4-2-1-3-15(16)17)22-23-19-10-12-5-6-14(30(24,25)26)9-13(12)11-20(19)31(27,28)29/h1-11H,21H2,(H,24,25,26)(H,27,28,29) |
InChI 键 |
OXBACEUPBWCFNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=C(C=CC4=C3)S(=O)(=O)O)S(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)






